molecular formula C12H15BrO2 B8683936 2-(4-Bromo-2,6-dimethylphenyl)-1,3-dioxane

2-(4-Bromo-2,6-dimethylphenyl)-1,3-dioxane

Cat. No. B8683936
M. Wt: 271.15 g/mol
InChI Key: WEFAUVJQWYQPRL-UHFFFAOYSA-N
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Patent
US07842685B2

Procedure details

A mixture of 4-bromo-2,6-dimethylbenzaldehyde (2.51 g, 12 mmol), 4-methyl-benzenesulfonic acid (0.20 g, 1.2 mmol), and propane-1,3-diol (1.2 mL, 16 mmol) in toluene (200 mL) was heated under nitrogen at 140° C. for 16 h, using a Dean-Stark trap to remove water. The reaction solution was then cooled to 25° C., diluted with EtOAc (200 mL), and sequentially washed with saturated aqueous sodium bicarbonate solution (100 mL) and brine (100 mL). The organic layer was separated, dried over MgSO4, filtered, and concentrated in vacuo to provide a yellow-brown oil. Hexane (200 mL) was added to the oil, and the resulting mixture was stirred vigorously for 10 min, resulting in the precipitation of a solid. This solid was collected by vacuum filtration, washed with hexanes (100 mL), and dried in vacuo to provide 2-(4-bromo-2,6-dimethylphenyl)-1,3-dioxane as a tan solid.
Quantity
2.51 g
Type
reactant
Reaction Step One
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
1.2 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:9]=[C:8]([CH3:10])[C:5]([CH:6]=[O:7])=[C:4]([CH3:11])[CH:3]=1.CC1C=CC(S(O)(=O)=O)=CC=1.[CH2:23](O)[CH2:24][CH2:25][OH:26].CCCCCC>C1(C)C=CC=CC=1>[Br:1][C:2]1[CH:3]=[C:4]([CH3:11])[C:5]([CH:6]2[O:26][CH2:25][CH2:24][CH2:23][O:7]2)=[C:8]([CH3:10])[CH:9]=1

Inputs

Step One
Name
Quantity
2.51 g
Type
reactant
Smiles
BrC1=CC(=C(C=O)C(=C1)C)C
Name
Quantity
0.2 g
Type
reactant
Smiles
CC1=CC=C(C=C1)S(=O)(=O)O
Name
Quantity
1.2 mL
Type
reactant
Smiles
C(CCO)O
Name
Quantity
200 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
200 mL
Type
reactant
Smiles
CCCCCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
140 °C
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred vigorously for 10 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to remove water
TEMPERATURE
Type
TEMPERATURE
Details
The reaction solution was then cooled to 25° C.
ADDITION
Type
ADDITION
Details
diluted with EtOAc (200 mL)
WASH
Type
WASH
Details
sequentially washed with saturated aqueous sodium bicarbonate solution (100 mL) and brine (100 mL)
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to provide a yellow-brown oil
CUSTOM
Type
CUSTOM
Details
resulting in the precipitation of a solid
FILTRATION
Type
FILTRATION
Details
This solid was collected by vacuum filtration
WASH
Type
WASH
Details
washed with hexanes (100 mL)
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
BrC1=CC(=C(C(=C1)C)C1OCCCO1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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